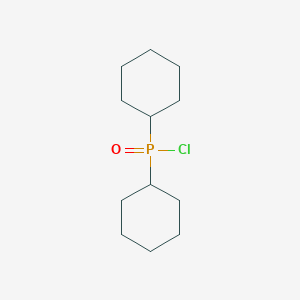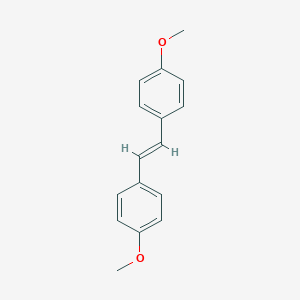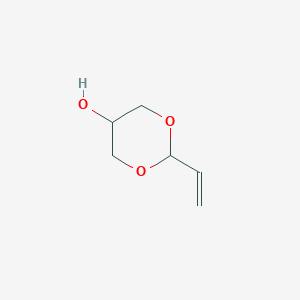![molecular formula C12H19NO4 B100949 Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- CAS No. 18790-97-1](/img/structure/B100949.png)
Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-, commonly known as AEE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AEE is a versatile compound that can be synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of AEE is not fully understood, but it is believed to act as a surfactant and emulsifier, which can enhance the solubility and bioavailability of drugs. AEE has also been found to have antioxidant properties, which can protect cells from oxidative stress and damage.
Effets Biochimiques Et Physiologiques
AEE has been found to have a wide range of biochemical and physiological effects. It has been shown to enhance the solubility and bioavailability of drugs, which can improve their efficacy. AEE has also been found to have antioxidant properties, which can protect cells from oxidative stress and damage. Additionally, AEE has been found to have anti-inflammatory properties, which can reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
AEE has several advantages for use in lab experiments. It is a versatile compound that can be synthesized using various methods and has a wide range of potential applications. Additionally, AEE is relatively inexpensive and easy to obtain. However, there are some limitations to using AEE in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, AEE may have some toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on AEE. One direction is to further investigate its potential use as a drug delivery agent and to optimize its properties for this application. Another direction is to study its potential use in the field of nanotechnology and to develop new methods for synthesizing nanoparticles using AEE. Additionally, further research is needed to fully understand the mechanism of action of AEE and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, AEE is a versatile compound that has gained attention in scientific research due to its potential applications in various fields. It can be synthesized using various methods and has a wide range of biochemical and physiological effects. AEE has potential applications as a drug delivery agent, in the field of nanotechnology, and in the treatment of cancer and other diseases. While there are some limitations to using AEE in lab experiments, further research is needed to fully understand its potential and optimize its properties for various applications.
Méthodes De Synthèse
AEE can be synthesized using various methods, including the Williamson ether synthesis method, which involves the reaction of 4-aminophenol with 2-(2-chloroethoxy)ethanol in the presence of a base. Another method involves the reaction of 4-aminophenol with 2-(2-bromoethoxy)ethanol in the presence of a base. AEE can also be synthesized using the Mitsunobu reaction, which involves the reaction of 4-aminophenol with diethylene glycol, triphenylphosphine, and azodicarboxylate.
Applications De Recherche Scientifique
AEE has been found to have potential applications in various fields of scientific research. It has been studied for its potential use as a drug delivery agent, as it can be used to enhance the solubility and bioavailability of drugs. AEE has also been found to have potential applications in the field of nanotechnology, as it can be used to synthesize nanoparticles with unique properties. Additionally, AEE has been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
18790-97-1 |
|---|---|
Nom du produit |
Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- |
Formule moléculaire |
C12H19NO4 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H19NO4/c13-11-1-3-12(4-2-11)17-10-9-16-8-7-15-6-5-14/h1-4,14H,5-10,13H2 |
Clé InChI |
LQGLNHNBYCRXIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCCOCCOCCO |
SMILES canonique |
C1=CC(=CC=C1N)OCCOCCOCCO |
Autres numéros CAS |
18790-97-1 |
Synonymes |
2-[2-[2-(4-Aminophenoxy)ethoxy]ethoxy]ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



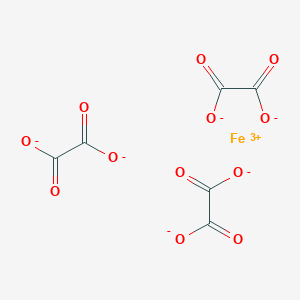
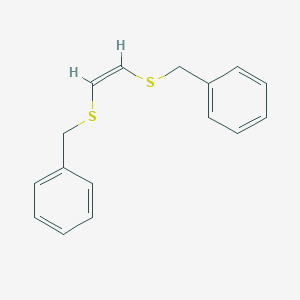
![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)
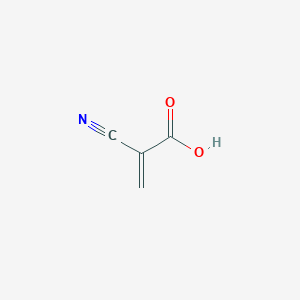
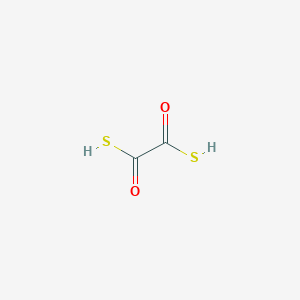
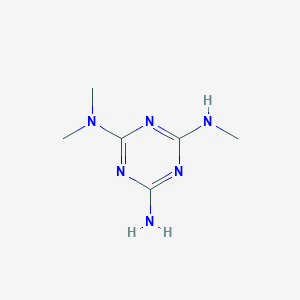
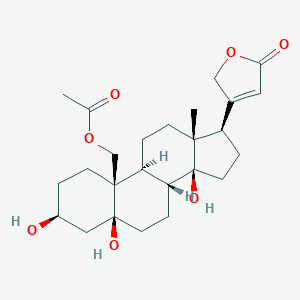
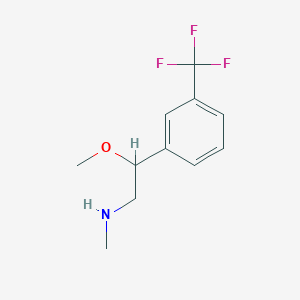
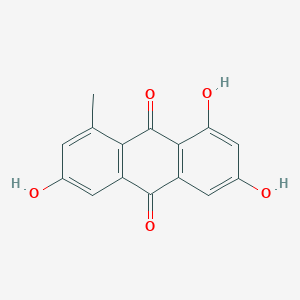
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)
